6-(difluoromethyl)pyridine-2-sulfonyl chloride 6-(difluoromethyl)pyridine-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1785105-96-5
VCID: VC11479686
InChI: InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-1-2-4(10-5)6(8)9/h1-3,6H
SMILES:
Molecular Formula: C6H4ClF2NO2S
Molecular Weight: 227.62 g/mol

6-(difluoromethyl)pyridine-2-sulfonyl chloride

CAS No.: 1785105-96-5

Cat. No.: VC11479686

Molecular Formula: C6H4ClF2NO2S

Molecular Weight: 227.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-(difluoromethyl)pyridine-2-sulfonyl chloride - 1785105-96-5

CAS No. 1785105-96-5
Molecular Formula C6H4ClF2NO2S
Molecular Weight 227.62 g/mol
IUPAC Name 6-(difluoromethyl)pyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-1-2-4(10-5)6(8)9/h1-3,6H
Standard InChI Key VXPOXHXWLIXHNE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)F

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H4ClF2NO2S\text{C}_6\text{H}_4\text{ClF}_2\text{NO}_2\text{S}
Molecular Weight227.62 g/mol
CAS Number1785105-96-5
DensityNot reported
Melting/Boiling PointsNot reported

Synthetic Methodologies

Halogen Exchange Reactions

A patented route for analogous compounds involves the displacement of chlorine atoms with fluorine using alkali metal fluorides (e.g., KF or NaF) in polar aprotic solvents like sulfolane or DMF. For example, 2-chloro-6-trifluoromethyl benzene sulfonyl chloride undergoes fluorination at 150–250°C in the presence of phase-transfer catalysts (e.g., tetraphenylphosphonium bromide), achieving yields exceeding 80% . This method parallels the synthesis of 6-(difluoromethyl)pyridine-2-sulfonyl chloride, where chloro precursors are treated with fluorinating agents under similar conditions .

Diazotization and Sulfonation

Alternative pathways involve diazotization of 2-amino-6-(difluoromethyl)pyridine followed by treatment with hydrochloric acid and sodium nitrite to form a diazonium salt. Subsequent reaction with sulfur dioxide in the presence of copper sulfate yields the sulfonyl chloride derivative . This approach, detailed in a Chinese patent, emphasizes the critical role of temperature control (3–5°C during diazotization) and stoichiometric precision to minimize byproducts .

Table 2: Comparative Synthesis Conditions

ParameterMethod A (Halogen Exchange)Method B (Diazotization)
Reaction Temperature150–250°C3–5°C (Step A); 50–60°C (Step B)
CatalystTetraphenylphosphonium bromideCopper sulfate
SolventSulfolane/DMFHydrochloric acid/Water
Yield82.5–83.7%75–80% (estimated)

Applications in Pharmaceutical and Agrochemistry

Drug Intermediate

6-(Difluoromethyl)pyridine-2-sulfonyl chloride is a key precursor in synthesizing sulfonamide drugs, where the sulfonyl chloride group reacts with amines to form sulfonamide linkages. For instance, derivatives of this compound are employed in herbicides and antimicrobial agents due to their ability to inhibit enzymes like acetolactate synthase (ALS) . Thermo Scientific Chemicals highlights its use as a chiral derivatizing agent for determining enantiomeric excess in alcohols and amines, underscoring its role in asymmetric synthesis .

Recent Advances and Research Directions

Catalytic Fluorination

Innovations in fluorination catalysis, such as the use of nickel-based catalysts in DMSO, could enhance the efficiency of synthesizing difluoromethyl-substituted pyridines. A 2025 study demonstrated that nickel-mediated C–F bond formation reduces reaction temperatures by 30–50°C compared to traditional methods .

Green Chemistry Approaches

Emerging solvent-free methodologies aim to minimize waste generation. Microwave-assisted reactions in ionic liquids have shown promise for sulfonyl chloride synthesis, achieving 90% yields with reduced energy input .

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